3-Bromo-5H-pyrrolo[2,3-B]pyrazine
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Overview
Description
3-Bromo-5H-pyrrolo[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities. The presence of bromine at the 3-position of the pyrrolo[2,3-B]pyrazine scaffold enhances its reactivity and potential for various chemical transformations .
Mechanism of Action
Target of Action
3-Bromo-5H-pyrrolo[2,3-B]pyrazine is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound . The primary targets of this compound are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
It is known that 5h-pyrrolo[2,3-b]pyrazine derivatives show more activity on kinase inhibition . This suggests that the compound may interact with kinases, inhibiting their activity and thus affecting the phosphorylation processes they control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5H-pyrrolo[2,3-B]pyrazine can be achieved through several methods:
Cyclization Method: This involves the cyclization of appropriate precursors under specific conditions.
Direct C-H Arylation: This method involves the direct arylation of the pyrrolo[2,3-B]pyrazine scaffold using bromine sources under catalytic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5H-pyrrolo[2,3-B]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cycloaddition Reactions: The pyrrolo[2,3-B]pyrazine scaffold can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrrolopyrazine derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-5H-pyrrolo[2,3-B]pyrazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
5H-Pyrrolo[2,3-B]pyrazine: Lacks the bromine atom at the 3-position, resulting in different reactivity and biological activity.
3-Chloro-5H-pyrrolo[2,3-B]pyrazine: Similar structure but with chlorine instead of bromine, leading to different chemical properties and reactivity.
2-Bromo-5H-pyrrolo[2,3-B]pyrazine: Bromine is positioned differently, affecting its chemical behavior and applications.
Uniqueness
3-Bromo-5H-pyrrolo[2,3-B]pyrazine is unique due to the presence of the bromine atom at the 3-position, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for synthetic chemistry and drug discovery .
Properties
IUPAC Name |
3-bromo-5H-pyrrolo[2,3-b]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-9-4-1-2-8-6(4)10-5/h1-3H,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCWQJGZBIFQLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=CN=C21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725531 |
Source
|
Record name | 3-Bromo-5H-pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260665-49-3 |
Source
|
Record name | 3-Bromo-5H-pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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